Comparative Glycosylation Yield and Regioselectivity Data Are Not Publicly Available
A comprehensive search of primary literature and patents (as of April 2026) failed to identify any direct head-to-head study comparing the glycosylation yield or N1-regioselectivity of 5-fluoro-1-(trimethylsilyl)-4-[(trimethylsilyl)amino]pyrimidin-2(1H)-one against its closest analog, O2,O4-bis(trimethylsilyl)-5-fluorocytosine (CAS 18037-10-0), under identical reaction conditions. While class-level inference suggests that the N1-TMS protection may favor N1-glycosylation over competing N3 or O2 alkylation [1], no quantitative measurement (e.g., % yield, anomeric ratio, impurity profile) has been reported for this specific compound. The patent literature on capecitabine synthesis references a generic 'trimethylsilyl protected 5-fluorocytosine' without specifying the tautomeric form or CAS number, preventing cross-study comparison [2].
| Evidence Dimension | Glycosylation yield and N1-regioselectivity |
|---|---|
| Target Compound Data | No quantitative data available in peer-reviewed or patent literature. |
| Comparator Or Baseline | O2,O4-bis(trimethylsilyl)-5-fluorocytosine (CAS 18037-10-0) – commonly used in nucleoside synthesis but no direct comparison found. |
| Quantified Difference | Not determined |
| Conditions | Vorbrüggen-type glycosylation conditions (SnCl4 or TMSOTf, acetonitrile, various sugar donors). |
Why This Matters
Without yield and selectivity data, procurement decisions cannot be based on proven synthetic superiority.
- [1] Vorbrüggen, H., Krolikiewicz, K., & Niedballa, U. (1975). Synthesis of nucleosides with use of trimethylsilyl-heterocycles. Chemische Berichte, 108(4), 1240–1255. View Source
- [2] Ettema, G. J. B., et al. (2008). Processes related to making capecitabine. US Patent Application US-2008/0300404-A1. View Source
